molecular formula C14H25N3O2S2 B3002727 N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]methanesulfonamide CAS No. 847381-10-6

N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]methanesulfonamide

Cat. No. B3002727
CAS RN: 847381-10-6
M. Wt: 331.49
InChI Key: TUZQXKSWWOMARK-UHFFFAOYSA-N
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Description

N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]methanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as N-(4-Ethylpiperazin-1-yl)-N'-(2-thienylmethyl)-N'-(2-methylpropyl)propane-1,3-diamine or TAK-659.

Mechanism of Action

The mechanism of action of N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]methanesulfonamide involves the inhibition of various kinases, including BTK, ITK, and JAK3. This results in the suppression of signaling pathways that are involved in the proliferation and survival of cancer cells, as well as the regulation of immune responses.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been found to exhibit potent anti-proliferative and pro-apoptotic effects on various cancer cell lines, including leukemia, lymphoma, and multiple myeloma. Additionally, it has been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]methanesulfonamide in lab experiments include its potent inhibitory activity against various kinases, as well as its potential applications in the treatment of various diseases. However, the limitations of using this compound include its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]methanesulfonamide. These include:
1. Further studies on its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
2. Studies on its mechanism of action and its effects on various signaling pathways.
3. Development of more efficient synthesis methods for this compound.
4. Studies on its pharmacokinetics and pharmacodynamics in vivo.
5. Development of more potent and selective analogs of this compound.
In conclusion, this compound is a promising compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including cancer research and immunology, make it a promising candidate for the development of new therapies. Further studies on its mechanism of action, pharmacokinetics, and pharmacodynamics are needed to fully understand its potential.

Synthesis Methods

The synthesis of N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]methanesulfonamide involves a multi-step process that includes the use of various reagents and solvents. The process starts with the reaction between 4-ethylpiperazine and 2-bromo-1-(thiophen-2-yl)propan-1-one, which results in the formation of 1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-one. This intermediate is then treated with 2-methylpropylamine and methanesulfonyl chloride to obtain the final product.

Scientific Research Applications

N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]methanesulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent inhibitory activity against several kinases, including BTK, ITK, and JAK3. This makes it a promising candidate for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

properties

IUPAC Name

N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2S2/c1-4-16-7-9-17(10-8-16)14(13-6-5-11-20-13)12(2)15-21(3,18)19/h5-6,11-12,14-15H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZQXKSWWOMARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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